molecular formula C14H9F3N4O3 B2656249 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine CAS No. 2034329-55-8

2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Cat. No.: B2656249
CAS No.: 2034329-55-8
M. Wt: 338.246
InChI Key: KYHCKSIWONVZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and an oxadiazole ring. The trifluoromethoxyphenyl group adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethoxyphenyl group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amino derivatives .

Scientific Research Applications

2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(trifluoromethoxy)phenylmethanol
  • 2-methoxy-5-(trifluoromethoxy)phenylmethanone
  • 4-(trifluoromethoxy)phenylboronic acid

Uniqueness

2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, oxadiazole ring, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHCKSIWONVZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.